2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 152957-34-1
VCID: VC0129682
InChI: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Molecular Formula: C14H18N2O8
Molecular Weight: 342.304

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose

CAS No.: 152957-34-1

Cat. No.: VC0129682

Molecular Formula: C14H18N2O8

Molecular Weight: 342.304

* For research use only. Not for human or veterinary use.

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose - 152957-34-1

Specification

CAS No. 152957-34-1
Molecular Formula C14H18N2O8
Molecular Weight 342.304
IUPAC Name N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
Standard InChI InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key PXMQUEGJJUADKD-RKQHYHRCSA-N
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O

Introduction

Basic Chemical Identity and Properties

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is a glycoside that features a 2-nitrophenyl group attached to a modified galactose sugar unit. The compound's fundamental chemical identifiers and physical properties are summarized in the following table:

PropertyValue
CAS Number152957-34-1
Molecular FormulaC14H18N2O8
Molecular Weight342.304 g/mol
Exact Mass342.10600
IUPAC NameN-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
PSA154.07000
WGK Germany3

The compound consists of a 2-nitrophenyl group attached at the anomeric position of a 2-acetamido-2-deoxy-D-galactopyranose unit in the beta configuration. This structural arrangement contributes to its distinctive chemical and biological properties, making it valuable for various research applications.

Structural Characteristics

Molecular Structure

The molecular structure of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose features several key elements:

  • A 2-nitrophenyl group at the anomeric carbon (C-1) in beta configuration

  • An acetamido (N-acetyl) group replacing the hydroxyl at C-2 position

  • A galactopyranose core structure with hydroxyl groups at C-3, C-4, and C-6 positions

  • A hydroxymethyl group at C-5

This arrangement creates a compound with specific stereochemistry that influences its reactivity and biological interactions .

Stereochemistry

The compound exhibits beta stereochemistry at the anomeric carbon, which distinguishes it from its alpha counterpart. This stereochemical configuration is crucial for its biological activity and chemical properties. The beta linkage between the 2-nitrophenyl group and the sugar moiety affects how it interacts with enzymes, particularly glycosidases and glycosyltransferases.

Synthesis Methods

Glycosylation Reactions

The synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose typically involves glycosylation reactions where a 2-nitrophenyl group is attached to a protected galactopyranose derivative, followed by deprotection steps to yield the final product. This process requires careful control of reaction conditions to ensure the correct stereochemistry and prevent side reactions.

Strategic Protection and Deprotection

A common synthetic approach involves:

  • Protection of specific hydroxyl groups on the galactopyranose unit

  • Introduction of the acetamido group at C-2 position

  • Glycosylation with 2-nitrophenol to form the glycosidic bond

  • Selective deprotection to reveal the final compound

The synthesis often requires multiple steps to achieve the desired stereochemistry and substitution pattern .

Chemical Reactivity

Hydrolysis Reactions

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose can undergo hydrolysis reactions, particularly in acidic or basic conditions or in the presence of specific enzymes. The glycosidic bond between the 2-nitrophenyl group and the sugar moiety is susceptible to cleavage, making this compound useful as a substrate for studying glycosidase activities.

Biological Activities and Applications

Research Applications

The compound has potential applications in:

  • Studying glycosidase activities

  • Investigating carbohydrate-protein interactions

  • Developing glycobiology research tools

  • Synthesizing complex glycoconjugates for biological studies

Comparison with Related Compounds

Structural Analogs

Several related compounds share structural similarities with 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose but differ in key aspects:

CompoundKey DifferencesApplications
4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside4-nitrophenyl instead of 2-nitrophenyl groupUsed as chromogenic substrates
p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideAlpha configuration at anomeric carbon instead of betaDifferent binding properties with lectins
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranosideGlucose instead of galactose core structureChromogenic substrate for N-Acetyl-β-D-glucosaminidase

These structural differences significantly impact the compounds' interactions with enzymes and their effectiveness as substrates or inhibitors in biological systems.

Binding Affinity Differences

Research has shown that the position of the nitro group on the phenyl ring and the anomeric configuration significantly affect binding affinities to various lectins. For instance, comparisons of methyl or p-nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside with their corresponding β anomers have demonstrated that the α anomer can be bound 6 to 8 times more avidly than the β anomer in some lectin systems .

Analytical Characterization

Spectroscopic Analysis

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose can be characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the stereochemistry and structural arrangement

  • Infrared (IR) spectroscopy: Helps identify functional groups like the nitro, acetamido, and hydroxyl groups

  • Mass spectrometry: Confirms the molecular weight and fragmentation pattern

These analytical techniques are essential for confirming the structure and purity of synthesized compounds .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose and related compounds. The typical purity standard for research applications is >95%, as indicated by HPLC analysis.

Research Applications and Future Directions

Current Research Applications

Current applications of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose include:

  • Use as a glycosyl donor or acceptor in oligosaccharide synthesis

  • Potential employment as a substrate for studying specific glycosidases

  • Application in studying carbohydrate-binding proteins and their specificities

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